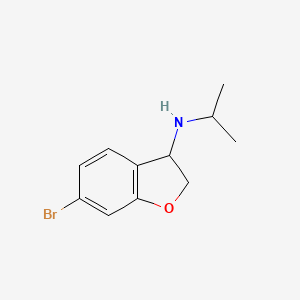

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine” is a chemical compound that belongs to the class of benzofurans . Benzofurans are a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofurans can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . There are also methods involving the use of palladium nanoparticles, indium (III) halides, and isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Wissenschaftliche Forschungsanwendungen

- Benzofuran derivatives, including 6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine, have demonstrated significant anticancer effects. For instance, compound 36 (Fig. 8) exhibited substantial cell growth inhibition in various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

- Benzofuran compounds have emerged as promising scaffolds for antimicrobial agents. Substituted benzofurans, including 6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine, have displayed potent antibacterial activity .

- The imidazole ring, a core structural unit in benzofuran derivatives, possesses unique physicochemical properties. Imidazole-containing compounds are of interest due to their diverse pharmacological activities .

- A recently discovered macrocyclic benzofuran compound demonstrated anti-hepatitis C virus (HCV) activity. It holds promise as a potential therapeutic drug for HCV infection .

- Novel methods for constructing benzofuran rings have been developed. A unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds .

- Understanding the relationship between the bioactivities of benzofuran derivatives and their structures is crucial. Researchers analyze how specific substitutions impact biological effects .

Anticancer Properties

Antimicrobial Activity

Imidazole Ring Synthesis

Anti-Hepatitis C Virus Activity

Free Radical Cyclization Cascade

Structure-Activity Relationship (SAR)

Zukünftige Richtungen

Benzofuran compounds, due to their wide range of biological activities, have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds and have potential applications in many aspects . Therefore, the future research directions could involve further exploration of the biological activities of “6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine” and its potential applications in drug development.

Eigenschaften

IUPAC Name |

6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-10-6-14-11-5-8(12)3-4-9(10)11/h3-5,7,10,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLPMPZTYSYAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1COC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2835850.png)

![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)

![2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2835853.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2835854.png)

![methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2835856.png)

![3-allyl-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835864.png)

![N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2835868.png)

![1-[2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2835869.png)